DA-8164 - 319491-68-4

DA-8164

Catalog Number: EVT-1175827
CAS Number: 319491-68-4
Molecular Formula: C18H23N5O4S
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Desalkyludenafil (DA-8164) is a significant active metabolite of udenafil (DA-8159), a novel phosphodiesterase type 5 (PDE5) inhibitor. [] It is primarily studied in the context of its formation from udenafil metabolism and its own pharmacological activity. [] Research focuses on understanding its pharmacokinetic properties, metabolic pathways, and potential for drug interactions, particularly in relation to udenafil. [, , , , , , , , ]

DA-8159

  • Compound Description: DA-8159 is a novel phosphodiesterase-5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. [] It is a prodrug that is metabolized in the liver to its active metabolite, DA-8164. [, ]
  • Relevance: DA-8159 is the parent compound of DA-8164 and is metabolized to DA-8164 primarily by the cytochrome P450 enzyme CYP3A4. [, , , ] This metabolic pathway is significant in understanding potential drug-drug interactions and dosage adjustments in specific patient populations. [, , ]

Udenafil

  • Compound Description: Udenafil is the generic name for DA-8159. [, , , , ] It functions as a phosphodiesterase-5 (PDE5) inhibitor, similar to sildenafil, and is utilized in the treatment of erectile dysfunction. [, , ]
  • Relevance: Udenafil is the same compound as DA-8159, which is metabolized to DA-8164. [, , , , ] Studies investigating the pharmacokinetics and interactions of udenafil provide valuable information about the behavior of DA-8164 in the body.

Hydroxy-DA-8159

  • Compound Description: Hydroxy-DA-8159 is a phase I metabolite of DA-8159, formed through hydroxylation. [] This metabolite is produced in vitro during rat liver microsomal incubation and rat liver perfusion studies. []
  • Relevance: Hydroxy-DA-8159, along with DA-8164 and N-demethyl-DA-8159, represents a metabolic pathway of DA-8159. [] While its pharmacological activity remains unclear, its identification contributes to understanding the metabolic fate of DA-8159 and, by extension, DA-8164.

N-demethyl-DA-8159

  • Compound Description: N-demethyl-DA-8159 is another phase I metabolite of DA-8159 formed by N-demethylation. [] It is observed as a product of DA-8159 metabolism in both rat liver microsomal incubation and rat liver perfusion. []
  • Relevance: Similar to Hydroxy-DA-8159, N-demethyl-DA-8159 contributes to understanding the overall metabolic profile of DA-8159, the prodrug of DA-8164. [] Identifying these metabolites aids in comprehending the potential metabolic pathways of DA-8164.

Sildenafil

  • Compound Description: Sildenafil is a well-known PDE5 inhibitor used to treat erectile dysfunction. [] It shares a similar mechanism of action with udenafil (DA-8159) and, by extension, with DA-8164. []
  • Relevance: Sildenafil serves as an internal standard in some analytical methods for quantifying udenafil and DA-8164 in biological samples. [] This highlights the comparable pharmacological properties and analytical behaviors of these PDE5 inhibitors.

Tamsulosin

  • Compound Description: Tamsulosin is an alpha-1 adrenergic receptor antagonist used to treat symptoms of an enlarged prostate. []
  • Relevance: Studies have investigated the potential hemodynamic interactions between udenafil (DA-8159) and tamsulosin. [] While no significant interactions were found, these studies contribute to understanding the safety profile of DA-8159 and, indirectly, DA-8164, in relevant patient populations.

Ketoconazole

  • Compound Description: Ketoconazole is a potent inhibitor of the CYP3A4 enzyme. []
  • Relevance: Co-administration of ketoconazole with udenafil (DA-8159) results in a significant increase in udenafil's systemic exposure, demonstrating that CYP3A4 plays a major role in udenafil's metabolism to DA-8164. [] This finding highlights a potential drug-drug interaction that could impact DA-8164 levels in patients.

Omeprazole

  • Compound Description: Omeprazole is a proton pump inhibitor commonly used to reduce stomach acid production. [] It is also known to inhibit the CYP3A1/2 enzymes. []
  • Relevance: Studies in rats showed that omeprazole pretreatment increased the area under the curve (AUC) of DA-8159 and decreased the AUC ratio of DA-8164 to DA-8159. [] This suggests that inhibiting CYP3A1/2 by omeprazole affects the metabolism of DA-8159 and, consequently, the formation of DA-8164.

Amlodipine

  • Compound Description: Amlodipine is a calcium channel blocker used to treat high blood pressure and chest pain. []
  • Relevance: While amlodipine is known to inhibit CYP3A2, studies in rats found no significant pharmacokinetic interaction between amlodipine and DA-8159. [] This suggests that, despite the shared metabolic pathway involving CYP3A, co-administration of these drugs might not significantly alter DA-8164 levels.
Classification

N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is classified as a phosphodiesterase type 5 inhibitor. This classification indicates its role in inhibiting the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule crucial for achieving and maintaining an erection.

Synthesis Analysis

The synthesis of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil typically involves several key steps:

  1. Starting Materials: The synthesis begins with Udenafil as the precursor compound.
  2. Reduction Reaction: The specific ethyl group is removed through a reduction reaction, often utilizing catalytic hydrogenation or similar methods to achieve the desired product.
  3. Purification: Post-reaction, the crude product undergoes purification processes such as recrystallization or chromatography to isolate N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil.

The precise parameters, such as temperature, pressure, and reaction time, can vary based on the specific laboratory setup and desired yield.

Molecular Structure Analysis

N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil has a complex molecular structure characterized by:

  • Molecular Formula: C25H36N6O4S
  • Molecular Weight: Approximately 516.656 g/mol
  • Structural Features: The compound features a pyrazolo[4,3-d]pyrimidine core, which is crucial for its biological activity. The presence of a sulfonamide group enhances its solubility and bioavailability.

The three-dimensional conformation plays a significant role in its interaction with the phosphodiesterase type 5 enzyme, facilitating its mechanism of action.

Chemical Reactions Analysis

N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil participates in various chemical reactions:

  1. Enzymatic Reactions: As a phosphodiesterase type 5 inhibitor, it competes with cGMP for binding sites on the enzyme, leading to increased levels of cGMP in smooth muscle cells.
  2. Metabolic Reactions: The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP3A5), which are responsible for its biotransformation into active metabolites.
  3. Degradation Pathways: Understanding its degradation pathways is essential for predicting its pharmacokinetic properties and potential drug interactions.
Mechanism of Action

N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil's mechanism of action involves:

  1. Inhibition of Phosphodiesterase Type 5: By inhibiting this enzyme, N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil prevents the breakdown of cGMP.
  2. Increased cGMP Levels: Elevated cGMP levels lead to relaxation of smooth muscle in the corpus cavernosum, promoting increased blood flow to the penis during sexual stimulation.
  3. Enhanced Erection Quality: This biochemical pathway results in improved erectile function, making it effective for treating erectile dysfunction.
Physical and Chemical Properties Analysis

The physical and chemical properties of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil include:

  • Solubility: It exhibits good solubility in organic solvents but limited solubility in water.
  • Stability: The compound is generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be determined experimentally but can provide insights into purity and crystallinity.

These properties are critical for formulation development and ensuring efficacy in clinical applications.

Applications

N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil has several scientific applications:

  1. Erectile Dysfunction Treatment: Its primary application is in treating erectile dysfunction, offering an alternative to existing therapies with potentially fewer side effects.
  2. Research Tool: It can serve as a research tool in pharmacology studies focusing on vascular smooth muscle relaxation and related mechanisms.
  3. Potential Therapeutic Uses: Ongoing research may explore its efficacy in other medical conditions related to vascular health due to its mechanism of action involving cGMP modulation.

Properties

CAS Number

319491-68-4

Product Name

N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil

IUPAC Name

3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide

Molecular Formula

C18H23N5O4S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24)

InChI Key

WQAFYWMRZOZKJD-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C

Synonyms

3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-benzenesulfonamide; 3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-benzenesulfonamide; DA 8164; N-Desalkyludenafil

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.